
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol (DMPAM) is an organic compound that has recently gained attention due to its potential use in a variety of scientific applications. It is a water-soluble, monomeric compound that is composed of a phenol group attached to a methacryloyl group. DMPAM has a wide range of applications in various scientific fields, including biochemistry, organic synthesis, and drug delivery.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been used in a variety of scientific research applications, such as drug delivery, bioconjugation, and as a cross-linking agent. It has also been used to prepare polymeric nanoparticles for drug delivery and as a cross-linking agent for bioconjugation. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been used as an initiator for the synthesis of polymers, such as poly(vinyl alcohol) and poly(methyl methacrylate).
Wirkmechanismus
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is an electron-rich compound that can act as a Lewis acid and undergo nucleophilic addition reactions. It has been shown to interact with a variety of compounds, such as amines, thiols, and alcohols, to form stable covalent bonds. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol can react with other compounds to form polymeric networks, which can be used for drug delivery and bioconjugation.
Biochemical and Physiological Effects
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been shown to have a variety of biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the inhibition of the growth of bacteria, and the inhibition of the release of inflammatory mediators. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol in laboratory experiments is its water solubility, which allows for easy handling and manipulation. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is relatively stable and can be stored at room temperature for extended periods of time. However, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is susceptible to hydrolysis, which can limit its use in certain experiments.
Zukünftige Richtungen
Due to its wide range of applications, there are a number of potential future directions for 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol research. These include further exploration of its potential uses in drug delivery, bioconjugation, and as a cross-linking agent. Additionally, further research could be conducted to explore its potential use as an initiator for the synthesis of polymers and its potential to form polymeric networks. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its ability to inhibit tumor cell proliferation and the growth of bacteria.
Synthesemethoden
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol can be synthesized through a variety of methods, including the reaction of 4-methacryloyloxybenzaldehyde with 1,6-dimethyl-4-aminophenol in the presence of a catalyst. This reaction is carried out in an aqueous solution at temperatures between 80-90°C. The reaction is exothermic and the product is purified by precipitation and recrystallization.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(16)14-7-11-5-9(3)12(15)10(4)6-11/h5-6,15H,1,7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPNUQPGUPYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)
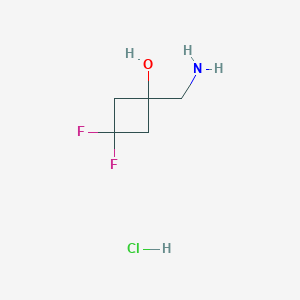
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
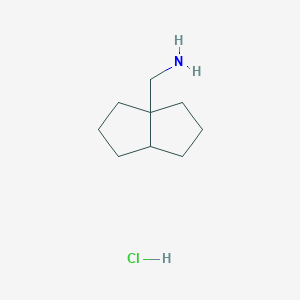
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)
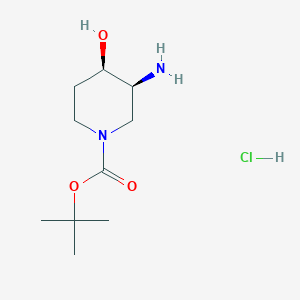
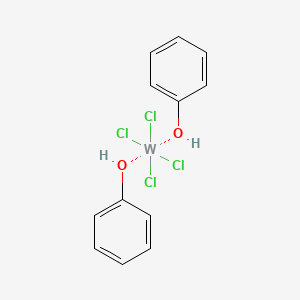
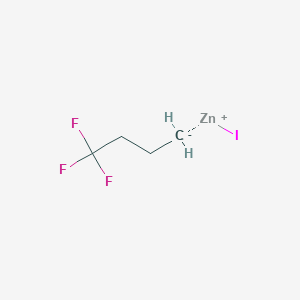
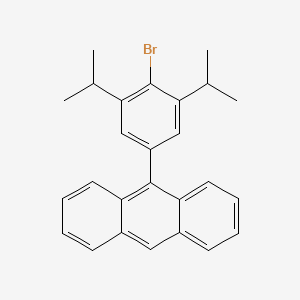
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)